

A Comparative Spectroscopic Guide to Chloromethyl(phenyl)silane and Its Derivatives

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Compound of Interest

Compound Name: Chloromethyl(phenyl)silane

Cat. No.: B7820852

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For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Organosilanes, particularly functionalized variants like **chloromethyl(phenyl)silane**, are versatile intermediates in organic synthesis and materials science. Their utility stems from the unique reactivity of the silicon-chlorine and silicon-carbon bonds. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and electronic environment of these critical compounds.

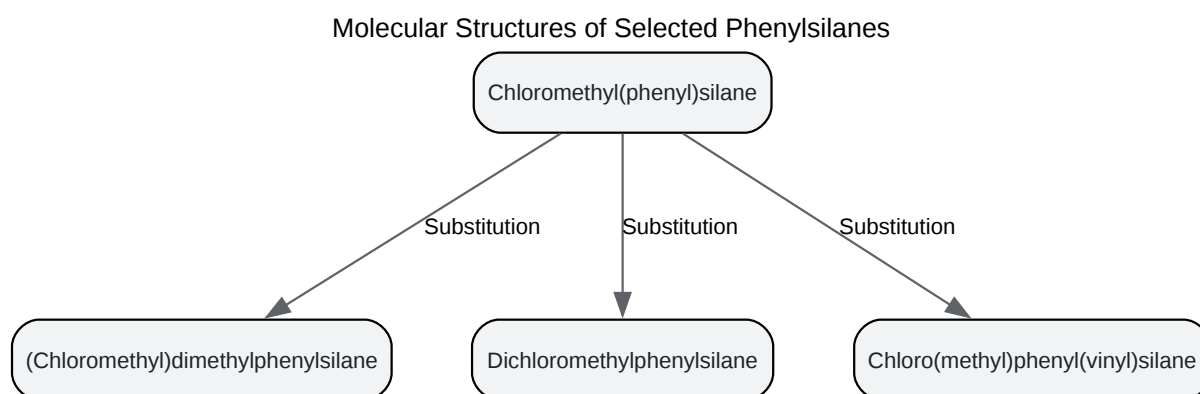
This guide offers an in-depth comparison of the spectral characteristics of **chloromethyl(phenyl)silane** and several key derivatives. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the structural nuances that govern their chemical behavior. This document is designed to serve as a practical reference, blending established spectral data with the underlying principles of spectroscopic interpretation.

Introduction to Phenylsilane Scaffolds

Chloromethyl(phenyl)silane serves as our parent compound. Its derivatives are typically formed by altering the substituents on the silicon atom, which significantly influences the molecule's electronic and steric properties. For this comparative analysis, we will examine:

- **Chloromethyl(phenyl)silane**: The baseline for our comparison.
- (Chloromethyl)dimethylphenylsilane: To observe the effect of replacing a chloro group with a methyl group.
- Dichloromethylphenylsilane: To assess the impact of an additional chloro substituent on the silicon atom.
- Chloro(methyl)phenyl(vinyl)silane: To understand the influence of an unsaturated vinyl group.

Below is a diagram illustrating the structural relationships between these compounds.



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Caption: Structural relationships of the analyzed phenylsilanes.

Comparative Spectral Data

The following tables summarize the key physical and spectral data for our selected compounds. This allows for a direct comparison of how substituent changes affect their spectroscopic signatures.

Table 1: Physical and Chemical Properties

Compound	Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n _{20/D})
Chloromethyl (phenyl)silane	C ₇ H ₉ ClSi	156.68	113	1.043	1.515
(Chloromethyl)dimethylphenylsilane	C ₉ H ₁₃ ClSi	184.74	106-107 / 15 mmHg[1][2]	1.024[1]	1.520[1]
Dichloromethylphenylsilane	C ₇ H ₈ Cl ₂ Si	191.13	206.5	1.187	1.518
Chloro(methyl)phenyl(vinyl)silane	C ₉ H ₁₁ ClSi	182.72	79 / 3 mmHg	1.040	1.520

 Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)

Compound	Si-Cl Stretch	Si-Phenyl	C-H (Aromatic)	C-H (Aliphatic)	Other Key Bands
Chloromethyl (phenyl)silane	~540	~1115, 1430	~3070	~2960	Si-H ~2170
(Chloromethyl)dimethylphenylsilane	~470	~1110, 1430	~3070	~2960	Si-CH ₃ ~1250
Dichloromethylphenylsilane	~530, ~560 (split)	~1120, 1430	~3070	~2970	-
Chloro(methyl)phenyl(vinyl)silane	~530	~1115, 1430	~3070	~2960	C=C ~1595, Si-Vinyl ~960

Table 3: ¹H NMR Chemical Shifts (δ, ppm)

Compound	Si-CH ₃	Si-CH ₂ Cl	Si-H	Phenyl-H	Other Key Signals
Chloromethyl (phenyl)silane	0.6 (d)	-	5.2 (q)	7.3-7.6 (m)	-
(Chloromethyl)dimethylphenylsilane	0.4 (s)	2.9 (s)	-	7.3-7.5 (m)	-
Dichloromethylphenylsilane	0.8 (s)	-	-	7.4-7.8 (m)	-
Chloro(methyl)phenyl(vinyl)silane	0.7 (s)	-	-	7.3-7.6 (m)	Vinyl-H 5.8-6.3 (m)

 Table 4: ¹³C NMR Chemical Shifts (δ, ppm)

Compound	Si-CH ₃	Si-CH ₂ Cl	Phenyl-C (ipso)	Phenyl-C (o, m, p)	Other Key Signals
Chloromethyl (phenyl)silane	~-1.0	-	~134	~128, 130, 135	-
(Chloromethyl)dimethylphenylsilane	~-3.0	~28	~137	~128, 129, 134	-
Dichloromethylphenylsilane	~4.0	-	~132	~128, 131, 134	-
Chloro(methyl)phenyl(vinyl)silane	~-1.0	-	~133	~128, 130, 134	Vinyl-C ~132, 138

Table 5: Mass Spectrometry (m/z of Key Fragments)

Compound	[M] ⁺	[M-CH ₃] ⁺	[M-Cl] ⁺	[M-Phenyl] ⁺	Other Key Fragments
Chloromethyl (phenyl)silane	156/158	141/143	121	-	77 (C ₆ H ₅)
(Chloromethyl)dimethylphenylsilane	184/186	169/171	149	107	135 ([M-CH ₂ Cl] ⁺)
Dichloromethylphenylsilane	190/192/194	175/177/179	155/157	113/115	77 (C ₆ H ₅)
Chloro(methyl)phenyl(vinyl)silane	182/184	167/169	147	105	141 ([M-Vinyl] ⁺)

In-Depth Spectral Analysis and Interpretation

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. In organosilanes, the region below 1500 cm^{-1} is particularly informative.

- **Si-Cl Vibrations:** The Si-Cl stretching frequency is sensitive to the number of chlorine atoms attached to the silicon. In **chloromethyl(phenyl)silane**, this appears as a strong band around 540 cm^{-1} . For dichloromethylphenylsilane, this band often splits into two, representing symmetric and asymmetric stretches, and shifts to a slightly higher wavenumber due to the increased electronegativity.
- **Si-Phenyl Vibrations:** The presence of a phenyl group attached to silicon gives rise to characteristic sharp bands, notably around 1430 cm^{-1} and 1115 cm^{-1} . These are consistent across all the analyzed compounds, confirming the presence of the phenyl-silicon bond.
- **Influence of Other Substituents:** The introduction of a vinyl group in chloro(methyl)phenyl(vinyl)silane is clearly identified by a C=C stretching vibration around 1595 cm^{-1} . The Si-CH₃ group in (chloromethyl)dimethylphenylsilane is characterized by a deformation band around 1250 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For organosilanes, ^1H , ^{13}C , and ^{29}Si NMR are all highly valuable.

- **^1H NMR:** The chemical shift of protons on silicon-bound alkyl groups is influenced by the electronegativity of the other substituents on the silicon. For example, the methyl protons in dichloromethylphenylsilane (0.8 ppm) are shifted downfield compared to those in (chloromethyl)dimethylphenylsilane (0.4 ppm) due to the deshielding effect of the two chlorine atoms. The vinyl protons in chloro(methyl)phenyl(vinyl)silane appear in the characteristic olefinic region (5.8-6.3 ppm).
- **^{13}C NMR:** The trends observed in ^1H NMR are mirrored in the ^{13}C spectra. The carbon of the Si-CH₃ group in dichloromethylphenylsilane (4.0 ppm) is significantly downfield from that in (chloromethyl)dimethylphenylsilane (-3.0 ppm).

- ^{29}Si NMR: While data is less commonly reported in general databases, ^{29}Si NMR is a powerful technique for probing the silicon center directly. The chemical shift of the ^{29}Si nucleus is highly sensitive to its coordination environment and the nature of its substituents. Generally, increasing the number of electronegative substituents on the silicon atom leads to an upfield (more negative) chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

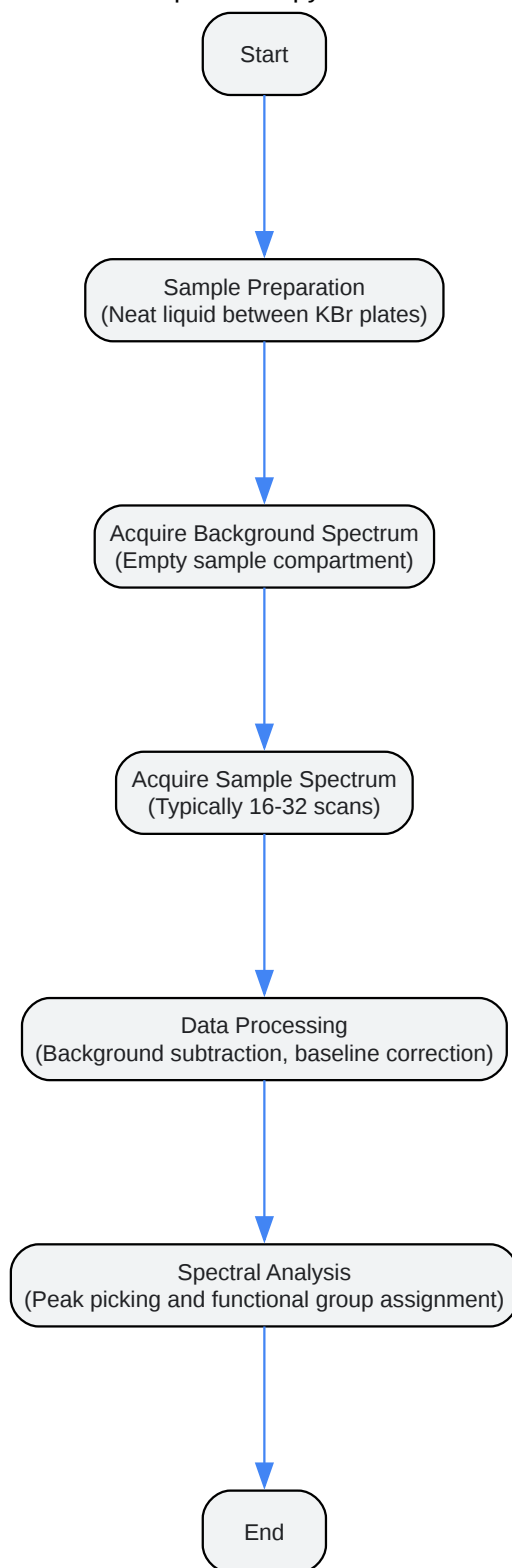
- **Molecular Ion Peak:** The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak ($[\text{M}]^+$), with the ^{37}Cl isotope resulting in an $[\text{M}+2]$ peak that is approximately one-third the intensity of the $[\text{M}]^+$ peak (containing ^{35}Cl). For dichlorinated compounds, an $[\text{M}+4]$ peak will also be visible.
- **Fragmentation Patterns:** Phenylsilanes often exhibit fragmentation through the loss of substituents from the silicon atom. Common fragmentation pathways include the loss of a methyl group ($[\text{M}-15]$), a chlorine atom ($[\text{M}-35]$), or a phenyl group ($[\text{M}-77]$). The relative abundance of these fragments can provide clues about the stability of the resulting cations and, by extension, the structure of the parent molecule. For instance, the base peak in the mass spectrum of (chloromethyl)dimethylphenylsilane is often at m/z 135, corresponding to the loss of the chloromethyl radical.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectroscopy Workflow

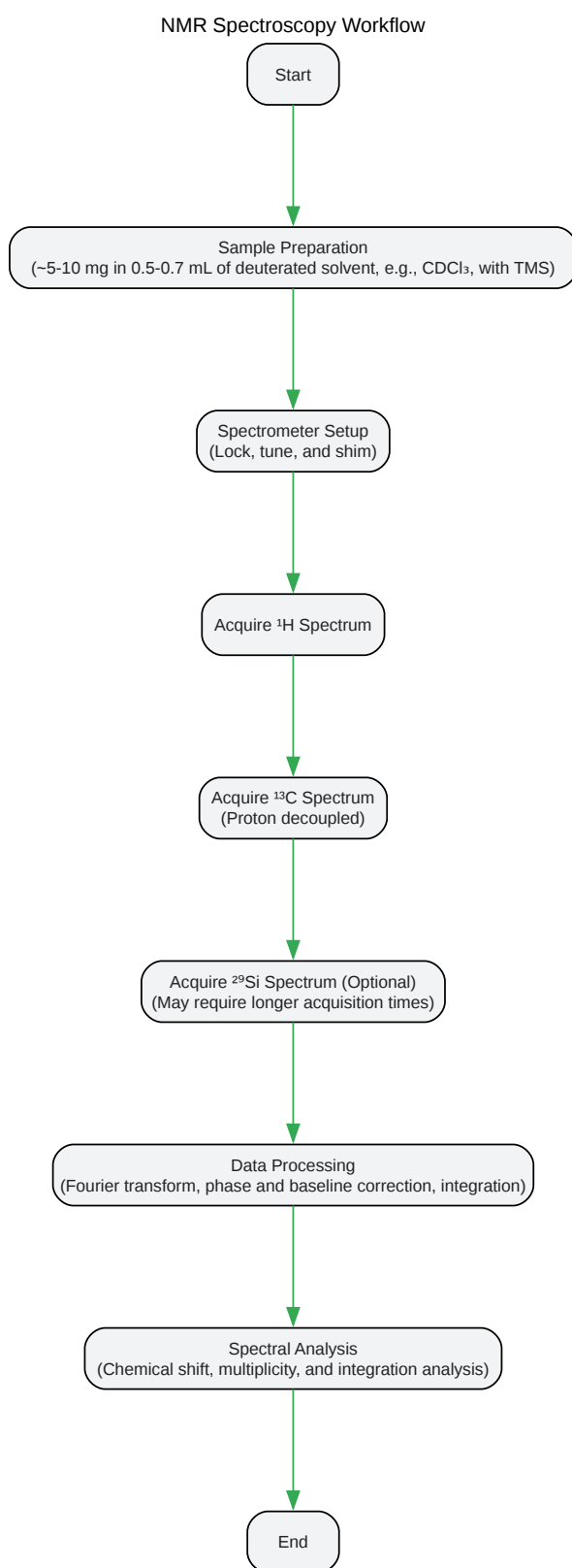


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Caption: A typical workflow for FTIR analysis of liquid organosilanes.

- **Sample Preparation:** For liquid samples, a drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Background Spectrum:** A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide.
- **Sample Spectrum:** The sample is placed in the spectrometer, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum. A baseline correction may be applied to obtain a flat baseline.
- **Analysis:** The positions and intensities of the absorption bands are determined and compared to correlation tables to identify functional groups.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

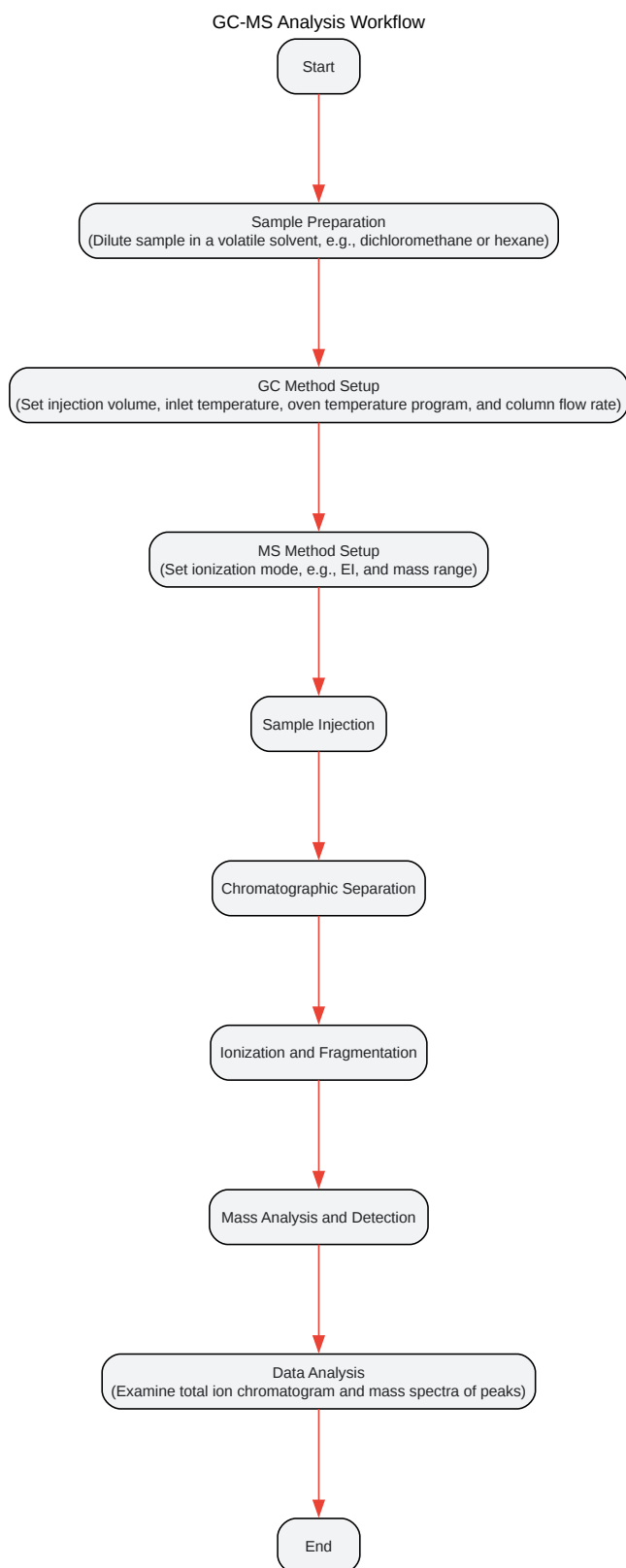


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Caption: A comprehensive workflow for NMR analysis of organosilanes.

- **Sample Preparation:** Approximately 5-10 mg of the silane is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).
- **Spectrometer Setup:** The sample is placed in the NMR spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized by "shimming." The probe is tuned to the appropriate frequencies for the nuclei being observed.
- **Data Acquisition:** The desired NMR experiments (^1H , ^{13}C , ^{29}Si) are run. Acquisition parameters (e.g., number of scans, relaxation delay) are optimized for the specific sample and nucleus.
- **Data Processing:** The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.
- **Analysis:** The chemical shifts, signal multiplicities (splitting patterns), and integral values are analyzed to elucidate the molecular structure.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)



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Caption: Workflow for the analysis of volatile organosilanes by GC-MS.

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane or hexane.
- **GC-MS Method:** An appropriate GC column (e.g., a non-polar column like DB-5) is selected. The GC oven temperature program is set to ensure good separation of the components. The mass spectrometer is typically operated in electron ionization (EI) mode.
- **Injection:** A small volume (typically 1 μL) of the sample solution is injected into the GC.
- **Separation and Detection:** The sample is vaporized and separated on the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and the fragments are detected.
- **Data Analysis:** The resulting total ion chromatogram (TIC) shows the separation of components over time. The mass spectrum of each peak can be examined to identify the compound by its molecular ion and fragmentation pattern.

Conclusion

The spectroscopic analysis of **chloromethyl(phenyl)silane** and its derivatives reveals a strong correlation between structure and spectral features. Each substitution on the silicon atom imparts a unique signature that can be clearly identified through a combination of IR, NMR, and MS techniques. For the practicing scientist, a thorough understanding of these spectral correlations is not merely academic; it is a crucial aspect of quality control, reaction monitoring, and the rational design of new molecules and materials. This guide provides a foundational dataset and interpretive framework to aid in these endeavors.

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